Superior 5HT2b Receptor Antagonism Potency vs. Off-Target Reference Compound PF-05190457
MW071, a selective 5HT2bR antagonist whose core structure incorporates the (3S)-3-amino-2-oxopyrrolidin-1-yl]acetic acid scaffold, demonstrates a 68.5-fold improvement in cellular 5HT2b antagonist potency compared to the GHSR inverse agonist PF-05190457, a compound with known 5HT2b off-target activity. The target-derived MW071 exhibited an IC50 of 54 nM in a functional cellular assay, whereas PF-05190457 shows an IC50 of 3700 nM against the same receptor [1] [2]. This quantitative difference directly correlates with the engineered selectivity profile of the pyrrolidinone-containing scaffold.
| Evidence Dimension | Cellular 5HT2b Receptor Antagonist Activity |
|---|---|
| Target Compound Data | IC50 = 54 nM (MW071, a compound incorporating the target scaffold) |
| Comparator Or Baseline | IC50 = 3700 nM (PF-05190457, a known GHSR inverse agonist with 5HT2b off-target activity) |
| Quantified Difference | 68.5-fold increase in potency (lower IC50) |
| Conditions | Stably transfected CHO cell line; monitoring dose-dependent calcium flux using FLIPR technology for MW071. CEREP panel screening at 10 μM for PF-05190457. |
Why This Matters
This validates the scaffold's utility in generating high-potency, selective 5HT2bR antagonists, distinguishing it from compounds with incidental 5HT2b activity and supporting its procurement for CNS drug discovery programs targeting this receptor.
- [1] PMC11091653. (2024). The 5HT2b Receptor in Alzheimer's Disease. Table 1. 5HT2bR binding activity IC50 = 22±9.0 nM; Cellular 5HT2bR antagonist activity IC50 = 54 nM. Journal of Alzheimer's Disease, 98(4), 1349-1360. View Source
- [2] IUPHAR/BPS Guide to Pharmacology. PF-05190457 ligand activity chart. 5HT2b IC50 = 3700 nM. View Source
